molecular formula C13H19N3O7 B13809433 3,4-Di-O-acetyl-5-azido-5-deoxy-1,2-O-isopropylidene-b-D-fructose

3,4-Di-O-acetyl-5-azido-5-deoxy-1,2-O-isopropylidene-b-D-fructose

Cat. No.: B13809433
M. Wt: 329.31 g/mol
InChI Key: AFTZFZJKSOVECV-DCQANWLSSA-N
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Description

5-Azido-5-deoxy-3,4-di-O-acetyl-1,2-O-isopropylidene-beta-D-fructose: is a specialized chemical compound used primarily in proteomics research. It is a derivative of fructose, modified to include azido and acetyl groups, which impart unique chemical properties and reactivity .

Preparation Methods

The synthesis of 5-Azido-5-deoxy-3,4-di-O-acetyl-1,2-O-isopropylidene-beta-D-fructose involves multiple steps. Typically, the process starts with the protection of the hydroxyl groups of fructose using isopropylidene and acetyl groups. The azido group is then introduced through a substitution reaction, replacing a hydroxyl group with an azide group. The reaction conditions often involve the use of solvents like dichloromethane and reagents such as acetic anhydride and sodium azide .

Chemical Reactions Analysis

5-Azido-5-deoxy-3,4-di-O-acetyl-1,2-O-isopropylidene-beta-D-fructose undergoes various chemical reactions, including:

Scientific Research Applications

This compound is widely used in scientific research due to its unique properties:

Mechanism of Action

The mechanism of action of 5-Azido-5-deoxy-3,4-di-O-acetyl-1,2-O-isopropylidene-beta-D-fructose involves its interaction with biological molecules. The azido group can participate in click chemistry reactions, forming stable triazole linkages with alkynes. This property is exploited in bioconjugation and labeling studies, where the compound is used to tag biomolecules for detection and analysis.

Comparison with Similar Compounds

Compared to other similar compounds, 5-Azido-5-deoxy-3,4-di-O-acetyl-1,2-O-isopropylidene-beta-D-fructose stands out due to its unique combination of azido and acetyl groups. Similar compounds include:

These compounds share some chemical properties but differ in their specific structures and reactivities, making each one suitable for different applications.

Properties

Molecular Formula

C13H19N3O7

Molecular Weight

329.31 g/mol

IUPAC Name

[(5S,7R,8R,9S)-9-acetyloxy-7-(azidomethyl)-2,2-dimethyl-1,3,6-trioxaspiro[4.4]nonan-8-yl] acetate

InChI

InChI=1S/C13H19N3O7/c1-7(17)20-10-9(5-15-16-14)22-13(11(10)21-8(2)18)6-19-12(3,4)23-13/h9-11H,5-6H2,1-4H3/t9-,10-,11+,13+/m1/s1

InChI Key

AFTZFZJKSOVECV-DCQANWLSSA-N

Isomeric SMILES

CC(=O)O[C@@H]1[C@H](O[C@@]2([C@H]1OC(=O)C)COC(O2)(C)C)CN=[N+]=[N-]

Canonical SMILES

CC(=O)OC1C(OC2(C1OC(=O)C)COC(O2)(C)C)CN=[N+]=[N-]

Origin of Product

United States

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